

physical and chemical properties of 5-Aminouridine

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Compound of Interest

Compound Name: 5-Aminouridine

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5-Aminouridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminouridine is a modified pyrimidine nucleoside, an analog of uridine, that has garnered significant interest in the fields of medicinal chemistry and molecular biology. Its structural modification, the presence of an amino group at the 5-position of the uracil base, confers a range of biological activities. This document provides an in-depth overview of the core physical and chemical properties of **5-Aminouridine**, alongside experimental protocols and its biological significance, to serve as a valuable resource for research and development.

Core Physical and Chemical Properties

The fundamental properties of **5-Aminouridine** are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	[1][2]
Molecular Weight	259.22 g/mol	[1][2]
Appearance	Off-white to Yellow Powder	[1]
Melting Point	214-216 °C	[1]
Solubility	Slightly soluble in Methanol (with heating) and Water (with sonication)	[1]
Density (Predicted)	1.712 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.31 ± 0.10	
CAS Number	2149-76-0	[1][2]
InChI Key	YBTWWWIJBCCYNR-UAKXSSHOSA-N	[1][3]
SMILES	C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N	[1]

Spectroscopic Properties

UV-Vis Absorption

Specific experimental UV-Vis absorption spectra for **5-Aminouridine** are not detailed in the available literature. However, based on its chemical structure, which contains a substituted pyrimidine ring, it is expected to exhibit absorption in the UV region. The electronic π - π^* transitions within the aromatic pyrimidine ring are the primary contributors to its UV absorbance. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted uridine.

Fluorescence Spectroscopy

Detailed experimental data regarding the fluorescence excitation and emission maxima for **5-Aminouridine** are not readily available. The fluorescence properties of such molecules can be sensitive to the solvent environment, particularly its hydrogen-bonding capacity. While some

aminopyridine and aminoquinoline derivatives are known to be fluorescent, the specific fluorescence characteristics of **5-Aminouridine** require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR are crucial techniques for the structural elucidation and purity assessment of **5-Aminouridine**. The proton NMR spectrum would show characteristic signals for the anomeric proton of the ribose sugar, the other ribose protons, and the C6-H proton of the pyrimidine ring. The signals from the exchangeable protons of the amino and hydroxyl groups would also be present.

Experimental Protocols

Synthesis of 5-N-Aminoacyl-5-Aminouridine Derivatives

This protocol outlines a general method for the synthesis of 5-N-aminoacyl derivatives of **5-aminouridine**, which are of interest for creating novel nucleoside peptides with potential biological activities.^[4]

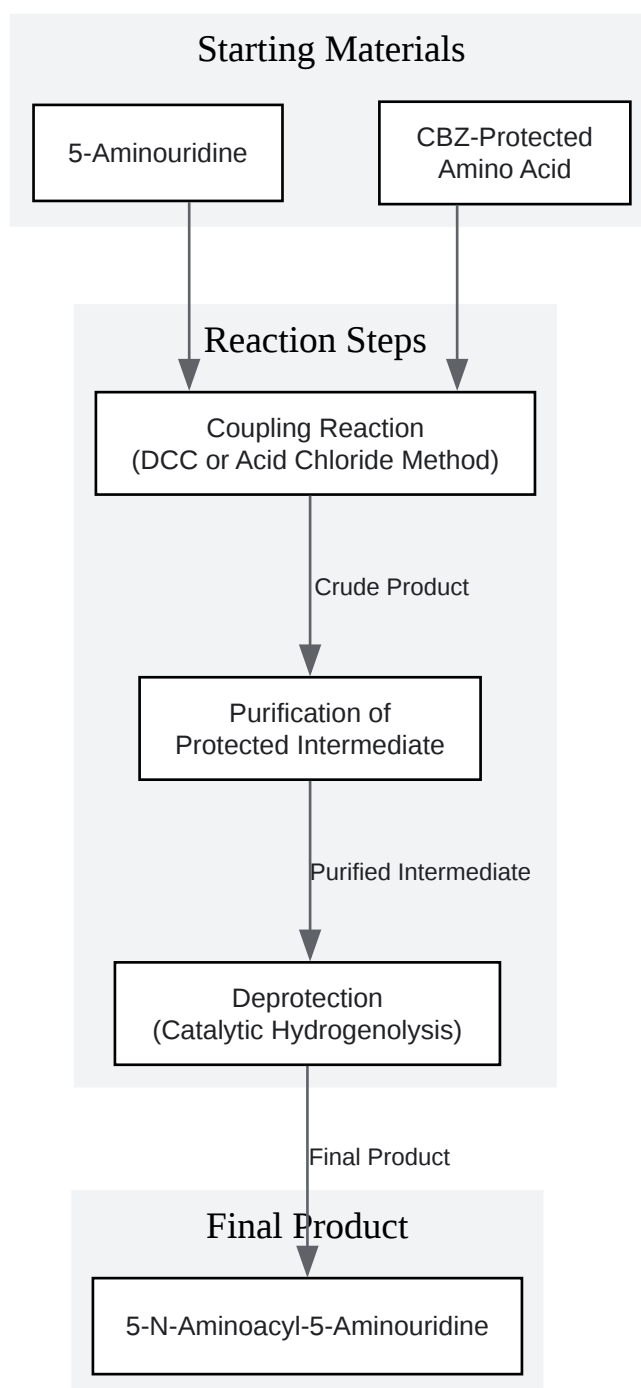
Materials:

- **5-Aminouridine** (1)
- CBZ-blocked amino acids
- Dicyclohexylcarbodiimide (DCC) or acid chloride
- Dimethylformamide (DMF)
- Triethylamine (Et_3N)
- Palladium on carbon (Pd/C) for catalytic hydrogenolysis

Methodology:

- **Protection of Amino Acid:** The amino group of the desired amino acid is first protected, for example, with a carboxybenzyl (CBZ) group.

- **Coupling Reaction:** **5-Aminouridine** (1) is coupled with the CBZ-protected amino acid. This can be achieved using the dicyclohexylcarbodiimide (DCC) method or by converting the protected amino acid to its acid chloride followed by reaction with **5-aminouridine** in a suitable solvent like DMF with a base such as triethylamine at a reduced temperature (-20°C).[4]
- **Purification of Intermediate:** The resulting protected aminoacyl-**5-aminouridine** derivative is purified from the reaction mixture. The crude product is often obtained as a syrup after solvent evaporation, which can then be triturated and recrystallized.[4]
- **Deprotection:** The CBZ protecting group is removed via catalytic hydrogenolysis using Pd/C. This step yields the final 5-N-aminoacyl-**5-aminouridine** product.[4]
- **Final Purification and Characterization:** The final product is purified, typically by recrystallization, and its structure is confirmed using spectroscopic methods such as NMR.



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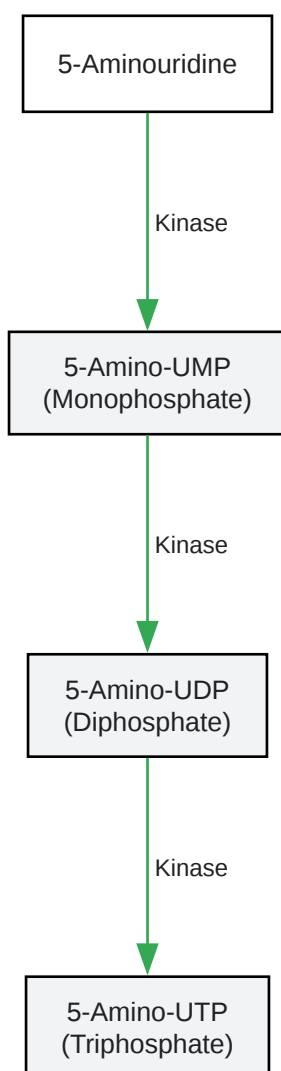
Caption: Workflow for the synthesis of 5-N-Aminoacyl-**5-Aminouridine**.

Biological Activity and Significance

5-Aminouridine exhibits a broad spectrum of biological activities, including inhibitory effects on the growth of tumors, fungi, and viruses.[1] Its mechanism of action is primarily attributed to its role as a nucleoside analog that can be metabolized and incorporated into nucleic acids, thereby disrupting their synthesis and function.

Metabolic Pathway

Within the cell, **5-Aminouridine** is recognized by cellular kinases and undergoes phosphorylation to its corresponding 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate forms. This metabolic activation is a critical step for its biological activity. The triphosphate form can then be incorporated into RNA chains by RNA polymerases.

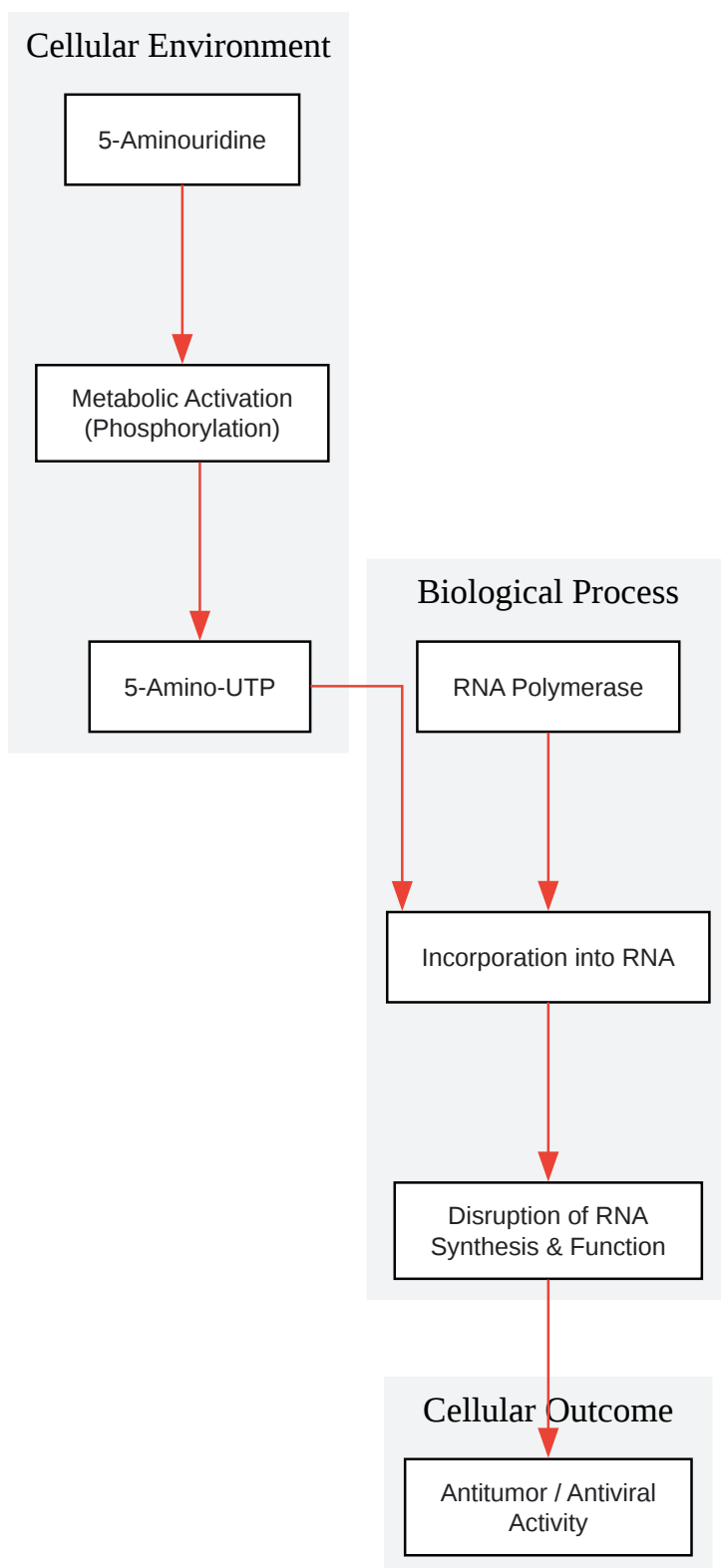


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Caption: Metabolic phosphorylation cascade of **5-Aminouridine**.

Mechanism of Action in Drug Development

The incorporation of **5-aminouridine** triphosphate into nascent RNA chains can lead to the inhibition of RNA synthesis and function. This disruption of nucleic acid metabolism is a key reason for its observed antitumor and antiviral properties.^[1] The presence of the amino group can alter the hydrogen bonding patterns and the overall structure of the RNA, leading to errors in transcription and translation. This mechanism makes **5-Aminouridine** and its derivatives interesting candidates for the development of novel therapeutic agents.



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Caption: Proposed mechanism of action for **5-Aminouridine**.

Conclusion

5-Aminouridine is a versatile nucleoside analog with significant potential in drug discovery and development. Its distinct physical and chemical properties, coupled with its broad biological activity, make it a valuable tool for researchers. Further investigation into its spectroscopic characteristics and detailed signaling pathways will undoubtedly open new avenues for its application in therapeutic interventions.

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